molecular formula C6H2BrClFI B1437867 1-Bromo-3-chloro-5-fluoro-2-iodobenzene CAS No. 1000577-66-1

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Cat. No.: B1437867
CAS No.: 1000577-66-1
M. Wt: 335.34 g/mol
InChI Key: NZPDPJBTIWKLDN-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-fluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

1-Bromo-3-chloro-5-fluoro-2-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds for electronic devices . It interacts with various enzymes and proteins, although specific interactions are not well-documented. The compound’s halogen atoms may facilitate interactions with biomolecules through halogen bonding, influencing enzyme activity and protein conformation.

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. Its structure suggests potential impacts on cell signaling pathways and gene expression. The presence of multiple halogens could affect cellular metabolism by altering the activity of metabolic enzymes and influencing the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound may exert its effects through binding interactions with biomolecules. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions could result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are crucial factors. The compound’s effects on cellular function may change with prolonged exposure, potentially leading to long-term alterations in cellular processes. Studies on its stability and degradation are necessary to understand its temporal effects fully .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may have minimal effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining safe and effective dosages in biochemical studies .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems .

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene typically involves multi-step reactions. One common method is the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids to introduce the fluorine substituent . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-fluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its reactivity and applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDPJBTIWKLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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